Cas no 86521-10-0 (1-((Trimethylsilyl)ethynyl)isoquinoline)

1-((Trimethylsilyl)ethynyl)isoquinoline structure
86521-10-0 structure
Product name:1-((Trimethylsilyl)ethynyl)isoquinoline
CAS No:86521-10-0
MF:C14H15NSi
MW:225.361104249954
CID:1038265
PubChem ID:13081739

1-((Trimethylsilyl)ethynyl)isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-((Trimethylsilyl)ethynyl)isoquinoline
    • 1-[(Trimethylsilyl)ethynyl]isoquinoline
    • DTXSID00517603
    • 2-isoquinolin-1-ylethynyl(trimethyl)silane
    • SCHEMBL2431412
    • A863145
    • 86521-10-0
    • AKOS016001914
    • MDL: MFCD23135821
    • Inchi: InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3
    • InChI Key: UCIUBLLCEWITIZ-UHFFFAOYSA-N
    • SMILES: C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21

Computed Properties

  • Exact Mass: 225.097376017g/mol
  • Monoisotopic Mass: 225.097376017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų

1-((Trimethylsilyl)ethynyl)isoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T070830-100mg
1-((Trimethylsilyl)ethynyl)isoquinoline
86521-10-0
100mg
$ 420.00 2022-06-03
Alichem
A189005979-1g
1-((Trimethylsilyl)ethynyl)isoquinoline
86521-10-0 95%
1g
$308.00 2023-08-31
TRC
T070830-50mg
1-((Trimethylsilyl)ethynyl)isoquinoline
86521-10-0
50mg
$ 255.00 2022-06-03
Chemenu
CM132789-1g
1-((trimethylsilyl)ethynyl)isoquinoline
86521-10-0 95%
1g
$*** 2023-05-29
Ambeed
A240243-1g
1-((Trimethylsilyl)ethynyl)isoquinoline
86521-10-0 95+%
1g
$299.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659739-1g
1-((Trimethylsilyl)ethynyl)isoquinoline
86521-10-0 98%
1g
¥3018.00 2024-04-28

Additional information on 1-((Trimethylsilyl)ethynyl)isoquinoline

Introduction to 1-((Trimethylsilyl)ethynyl)isoquinoline (CAS No. 86521-10-0)

1-((Trimethylsilyl)ethynyl)isoquinoline, identified by its Chemical Abstracts Service (CAS) number 86521-10-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic molecule features a unique structural motif combining an isoquinoline core with a terminal ethynyl group substituted with a trimethylsilyl (TMS) moiety. Such structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules and advanced functional materials.

The isoquinoline scaffold, a fused benzene and pyridine ring system, is well-documented for its biological significance. It serves as a structural backbone for numerous natural products and pharmacologically active compounds, including alkaloids and anticancer agents. The introduction of an ethynyl group at the 1-position of isoquinoline enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Sonogashira coupling, which is pivotal in constructing complex molecular architectures. The presence of the trimethylsilyl group at the terminal position of the ethynyl moiety adds an additional layer of chemical versatility, facilitating protection-deprotection strategies in synthetic pathways.

Recent advancements in medicinal chemistry have highlighted the potential of 1-((Trimethylsilyl)ethynyl)isoquinoline as a key building block in drug discovery. Its ability to serve as a precursor for biaryl systems, which are prevalent in many drugs with enhanced pharmacokinetic properties, has been extensively explored. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory activities. The TMS group not only stabilizes the reactive triple bond but also allows for selective deprotection under mild conditions, making it an attractive candidate for multi-step synthetic routes.

In materials science, the unique electronic and photophysical properties of 1-((Trimethylsilyl)ethynyl)isoquinoline have been leveraged in the design of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of isoquinoline combined with the electron-withdrawing nature of the triple bond and the steric bulk of the TMS group influences charge transport properties, making it suitable for optoelectronic applications. Researchers have reported its incorporation into π-conjugated polymers that exhibit tunable emission wavelengths, promising applications in display technologies and sensors.

The synthesis of 1-((Trimethylsilyl)ethynyl)isoquinoline typically involves multi-step reactions starting from commercially available isoquinoline derivatives. A common approach includes halogenation at the 1-position followed by palladium-catalyzed coupling with trimethylsilylacetylene. This method benefits from high regioselectivity and yields consistent results under optimized conditions. The role of ligands and catalysts in facilitating these transformations has been thoroughly studied to improve reaction efficiency and minimize side products.

One notable application of this compound has been in the development of probes for biological imaging. Functionalized derivatives have been used to label biomolecules and track cellular processes due to their ability to undergo photoinduced electron transfer (PET). The photostability provided by the TMS group ensures prolonged signal detection without significant degradation under illumination, making it valuable for fluorescence-based assays.

The growing interest in green chemistry has also influenced synthetic methodologies involving 1-((Trimethylsilyl)ethynyl)isoquinoline. Efforts have been directed toward reducing solvent usage, minimizing waste generation, and employing catalytic systems that are more environmentally benign. For example, water-based reactions or recyclable catalysts have been explored to align with sustainable practices while maintaining high chemical yields.

Future directions in research may explore the expansion of this compound’s utility in medicinal applications by designing analogues with enhanced bioavailability or targeted delivery systems. Additionally, its potential as a precursor for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is an emerging area that warrants further investigation due to its rigid aromatic core and functionalizable edges.

In summary, 1-((Trimethylsilyl)ethynyl)isoquinoline (CAS No. 86521-10-0) represents a structurally intriguing molecule with broad applicability across pharmaceuticals and materials science. Its unique combination of reactivity, stability, and functional versatility positions it as a valuable asset in modern chemical synthesis. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in advancing both academic studies and industrial innovations.

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Amadis Chemical Company Limited
(CAS:86521-10-0)1-((Trimethylsilyl)ethynyl)isoquinoline
A863145
Purity:99%
Quantity:1g
Price ($):269.0